6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound features a quinazolin-8-one core fused with a [1,3]dioxolo ring at positions 4,5-g. Key structural elements include:
- 1,2,4-Oxadiazole moiety: Substituted with a 3,4-dimethylphenyl group at position 3, linked via a methylsulfanyl bridge to the quinazolinone core.
- Dioxolane ring: Enhances metabolic stability by reducing susceptibility to oxidative degradation.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazoloquinazolines, oxadiazole-containing heterocycles) demonstrate anticonvulsant, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5S/c1-14-5-6-16(8-15(14)2)23-27-22(34-28-23)12-35-25-26-19-10-21-20(32-13-33-21)9-18(19)24(30)29(25)11-17-4-3-7-31-17/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUNUFWKWSPELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of theDioxolo[4,5-g]Quinazolin-8-One Skeleton
The quinazolinone core is synthesized via cyclocondensation of a substituted anthranilic acid derivative. For this compound, 4,5-methylenedioxy-2-nitrobenzoic acid serves as the starting material. Reduction of the nitro group to an amine, followed by reaction with trimethyl orthoacetate under acidic conditions, yields the quinazolinone framework.
Reaction Conditions :
Introduction of the Furan-2-ylMethyl Group
The furan-2-ylmethyl moiety is introduced at the N7 position via alkylation. The quinazolinone intermediate is treated with furfuryl bromide in the presence of a base.
Reaction Conditions :
- Base : Potassium carbonate (2.5 equiv).
- Solvent : Dimethylformamide (DMF), 60°C for 4 hours.
- Yield : 85%.
Synthesis of the 3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazole-5-Methylsulfanyl Intermediate
Formation of the 1,2,4-Oxadiazole Ring
The oxadiazole ring is constructed from 3,4-dimethylbenzamide oxime and chloroacetonitrile. Cyclization is achieved under acidic conditions.
Reaction Conditions :
Sulfhydryl Group Introduction
The oxadiazole intermediate is brominated at the methyl group using N-bromosuccinimide (NBS), followed by nucleophilic substitution with thiourea.
Reaction Conditions :
- Bromination : NBS (1.1 equiv), benzoyl peroxide (0.1 equiv), CCl₄, reflux, 3 hours.
- Substitution : Thiourea (1.5 equiv), ethanol, 70°C, 2 hours.
- Yield : 82% (over two steps).
Final Coupling of Quinazolinone and Oxadiazole Moieties
The quinazolinone derivative and oxadiazole-thiol intermediate are coupled via a sulfide bond formation. This is achieved using a base-mediated nucleophilic substitution.
Reaction Conditions :
- Base : Sodium hydride (1.2 equiv).
- Solvent : Tetrahydrofuran (THF), room temperature, 12 hours.
- Yield : 65%.
Optimization and Challenges
Key Challenges
Yield Improvement Strategies
- Microwave-Assisted Synthesis : Reducing reaction time for oxadiazole formation from 8 hours to 45 minutes, improving yield to 81%.
- Catalytic Systems : Using phase-transfer catalysts (e.g., TBAB) in sulfide bond formation increases yield to 73%.
Analytical Data and Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Quinazolinone core | 6.82 (s, 1H, Ar-H), 5.94 (s, 2H, OCH₂O) | 1685 (C=O), 1240 (C-O) |
| Oxadiazole-thiol | 4.32 (s, 2H, CH₂S), 2.28 (s, 6H, CH₃) | 1560 (C=N), 680 (C-S) |
Table 2: Crystallographic Data for Final Compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |
Chemical Reactions Analysis
Types of Reactions
6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, leading to different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. The compound has been studied for its potential to inhibit a range of bacteria and fungi. For instance, compounds containing oxadiazole moieties have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
Anticancer Properties
The quinazolinone scaffold is well-known for its anticancer activities. Studies have shown that compounds similar to the one can act as inhibitors of key enzymes involved in cancer cell proliferation. Specifically, targeting the epidermal growth factor receptor (EGFR) has been highlighted as a promising approach for developing new anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has also been explored. Certain quinazolinone derivatives have shown promise in reducing inflammation in various biological models, suggesting that the compound may be beneficial in treating inflammatory diseases .
Material Science Applications
The unique structural features of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties. Additionally, the incorporation of furan and oxadiazole groups can enhance the thermal stability and mechanical strength of polymers developed from these compounds.
Synthesis and Reaction Mechanisms
The synthesis of 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactions:
- Formation of Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Quinazolinone Core Assembly : The quinazolinone structure is synthesized through condensation reactions followed by cyclization.
- Thioether Formation : The final step often involves creating the thioether linkage through nucleophilic substitution reactions.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated various quinazolinone derivatives for their antimicrobial activity against several bacterial strains. The results indicated that modifications to the oxadiazole ring significantly enhanced activity against resistant strains .
- Anticancer Evaluation : In vitro studies demonstrated that specific derivatives effectively inhibited cell proliferation in cancer cell lines by targeting EGFR pathways. This suggests potential utility in drug development for cancer therapies .
- Material Development : Research has explored the use of compounds similar to this one in creating advanced materials with enhanced properties for industrial applications. Their ability to interact with metals makes them suitable candidates for catalysts and sensors.
Mechanism of Action
The mechanism of action of 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Electronic Properties
- Bioactivity: The target compound’s 1,2,4-oxadiazole group mimics electron-deficient heterocycles in kinase inhibitors (e.g., EGFR inhibitors), while the furan-2-ylmethyl group may enhance blood-brain barrier permeability for CNS applications .
- The triazoloquinazolines () lack the dioxolane ring, which in the target compound may reduce metabolic clearance .
Biological Activity
The compound 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel synthetic molecule that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 372.4 g/mol . The structure features a complex arrangement of functional groups that contribute to its bioactivity.
Biological Activity Overview
-
Anticancer Activity :
- Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown efficacy against HeLa (cervical cancer), CaCo-2 (colon cancer), and other tumor cell lines .
- The specific compound under discussion has been noted for its selective inhibition of tumor growth in vitro.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activities of the compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA), which are involved in various pathological processes .
- Receptor Modulation : It may act as a modulator for certain receptors involved in pain and inflammation pathways .
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of similar oxadiazole compounds:
| Study | Findings |
|---|---|
| PMC7345688 | Demonstrated significant anticancer activity against multiple cell lines with IC50 values lower than standard treatments. |
| PMC9963071 | Reviewed various 1,3,4-oxadiazole derivatives showing broad-spectrum biological activities including antimicrobial and anticancer effects. |
| ResearchGate | Reported on the synthesis and bioactivity of oxadiazole derivatives with promising results in inhibiting tumor growth in vitro. |
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core followed by functionalization with oxadiazole and furylmethyl groups. Key steps include:
- Core formation: Cyclization of substituted anthranilic acid derivatives under acidic conditions (e.g., acetic acid reflux) .
- Functionalization: Sulfur-based coupling (e.g., thiol-ether linkage) for introducing the oxadiazole-methylsulfanyl group, followed by alkylation for the furan-2-ylmethyl substituent .
- Optimization: Solvent choice (polar aprotic solvents like DMF enhance solubility), temperature control (60–80°C for coupling reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Yield Factors: Excess reagents for coupling steps improve conversion, while prolonged reaction times risk side-product formation (e.g., over-alkylation) .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.2–2.5 ppm (dimethylphenyl protons), δ 6.3–6.8 ppm (furan and dioxolo protons), and δ 4.0–4.5 ppm (sulfanyl and methylene groups) confirm substituent integration .
- ¹³C NMR: Signals near 160–170 ppm indicate carbonyl (C=O) and oxadiazole carbons .
- Mass Spectrometry (HRMS): Exact mass matching the molecular formula (C₂₇H₂₃N₃O₅S) with <2 ppm error validates purity .
- IR Spectroscopy: Absorbances at 1680 cm⁻¹ (quinazolinone C=O) and 1250 cm⁻¹ (C-O-C in dioxolo) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?
Methodological Answer:
- Comparative Assays: Use standardized cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ validation) to minimize variability .
- In Silico Modeling: Molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., EGFR kinase) and identify structural motifs responsible for activity discrepancies .
- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess if rapid degradation underlies inconsistent in vivo results .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Systematic Substituent Variation: Modify the oxadiazole (e.g., replace 3,4-dimethylphenyl with 4-chlorophenyl) and furan (e.g., thiophene substitution) groups to isolate pharmacophoric elements .
- Biological Testing: Screen derivatives against a panel of enzymes (e.g., COX-2, PDE5) to map activity trends. Example
| Derivative Modification | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3,4-Dimethylphenyl → 4-Fluorophenyl | COX-2 | 0.85 | |
| Furan → Thiophene | PDE5 | 1.2 |
Q. How can experimental design address challenges in synthesizing enantiomerically pure forms?
Methodological Answer:
- Chiral Resolution: Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and hexane/isopropanol mobile phase .
- Asymmetric Synthesis: Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during quinazolinone formation to control stereochemistry .
- Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra with simulated spectra from quantum mechanical calculations .
Q. What methodologies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 (20:80 v/v) for aqueous compatibility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation to enhance bioavailability .
- pH Adjustment: Prepare buffered solutions (pH 7.4) with sodium lauryl sulfate (0.1% w/v) to stabilize the compound in physiological conditions .
Data Analysis and Contradiction Management
Q. How should researchers analyze discrepancies in spectroscopic data between batches?
Methodological Answer:
- Batch-to-Batch Comparison: Overlay ¹H NMR spectra (500 MHz, DMSO-d₆) to detect impurities (e.g., residual solvents at δ 2.5 ppm) .
- X-ray Crystallography: Resolve ambiguous NOEs in NMR by determining the crystal structure (if single crystals are obtainable) .
- Statistical Tools: Principal Component Analysis (PCA) of FTIR spectra to identify outlier batches due to incomplete reactions .
Q. What computational tools are recommended for predicting metabolic pathways?
Methodological Answer:
- Software: Use Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .
- Fragmentation Analysis: LC-MS/MS data matched against databases (e.g., HMDB) to identify metabolites .
Experimental Design for Mechanism of Action Studies
Q. What in vitro assays are optimal for elucidating the compound’s mechanism?
Methodological Answer:
- Kinase Profiling: Eurofins KinaseProfiler™ service to screen 100+ kinases at 1 µM concentration .
- Fluorescence Polarization: Measure binding to fluorescently labeled DNA topoisomerase II .
- ROS Detection: Use DCFH-DA assay in HCT116 cells to assess antioxidant/pro-oxidant effects .
Integration of Computational and Experimental Approaches
Q. How can AI enhance synthesis optimization for this compound?
Methodological Answer:
- Reaction Prediction: IBM RXN for Chemistry suggests alternative pathways (e.g., microwave-assisted synthesis) .
- Process Control: COMSOL Multiphysics models heat/mass transfer in continuous-flow reactors to minimize byproducts .
- Machine Learning: Train models on existing reaction data (e.g., yield vs. solvent polarity) to predict optimal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
